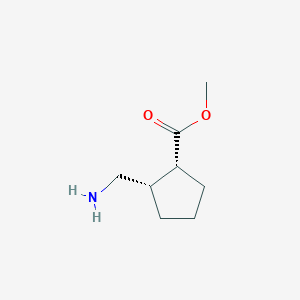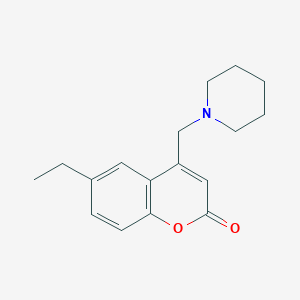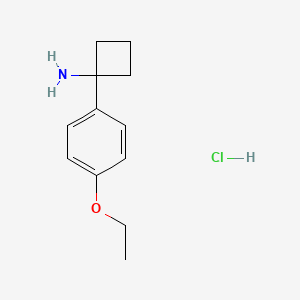
N~4~,N~6~-bis(4-isopropyl-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~,N~6~-bis(4-isopropyl-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine, also known as BMN-673, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of DNA damage, and its inhibition has been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
1. Applications in Polymer Synthesis and Properties
- The compound has relevance in the synthesis of high transparent polyimides containing pyridine and biphenyl units. These polymers exhibit notable solubility, thermal and mechanical properties, and optical properties, making them significant in high-performance polymer research (Guan et al., 2015).
- Research on ambipolar, multi-electrochromic polypyromellitimides and polynaphthalimides containing di(tert-butyl)-substituted bis(triarylamine) units has shown their high thermal stability and reversible redox behavior, useful in electrochromic devices (Hui-min Wang & S. Hsiao, 2014).
- The compound is also significant in the synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives, which have potential applications in the development of N-fused heterocyclic compounds (H. Hosseini & M. Bayat, 2019).
2. Involvement in Gas Separation Technology
- The synthesis of new polyimides for gas separation, derived from substituted catechol bis(etherphthalic anhydride)s, is another area of application. These polyimides show promising properties in gas permeability and stability, relevant for gas separation processes (M. Al-Masri, D. Fritsch, & H. Kricheldorf, 2000).
3. Use in Catalytic Polymerization
- The compound plays a role in catalytic polymerization in dense CO2 to control microstructure polyethylenes, highlighting its significance in developing high molecular weight linear polyethylene (Damien Guironnet, I. Göttker‐Schnetmann, & S. Mecking, 2009).
4. Role in Developing Novel Soluble Polyimides
- Its application extends to the synthesis and characterization of novel soluble pyridine‐containing polyimides based on various aromatic dianhydrides. These polyimides demonstrate good thermal stability, mechanical properties, and low dielectric constants, significant for electronic applications (Xiaolong Wang et al., 2007).
5. Significance in Fluorescent Polyimides Design
- The development of novel fluorescent polyimides containing ortho-linked units and pyridine moieties is another application. These polyimides exhibit high solubility, excellent thermal stability, and strong fluorescence intensity, making them suitable for various advanced material applications (Mingfu Huang et al., 2012).
Propiedades
IUPAC Name |
4-N,6-N-bis(3-methyl-4-propan-2-ylphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-14(2)20-9-7-18(11-16(20)5)27-23-22(29(30)31)24(26-13-25-23)28-19-8-10-21(15(3)4)17(6)12-19/h7-15H,1-6H3,(H2,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWRILODXJTLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C(=NC=N2)NC3=CC(=C(C=C3)C(C)C)C)[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931859.png)
![disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate](/img/structure/B2931861.png)
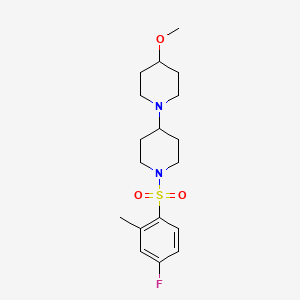
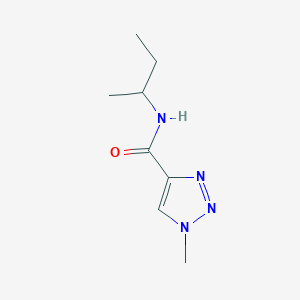

![5-Bromo-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2931867.png)
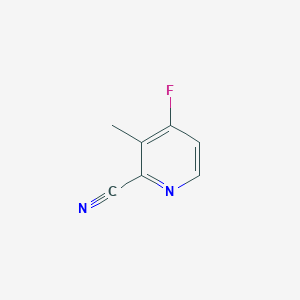
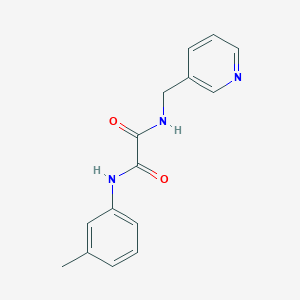

![2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2931874.png)
![4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2931875.png)
